Journal Name:Organic Preparations and Procedures International
Journal ISSN:0030-4948
IF:1.184
Journal Website:http://www.tandfonline.com/toc/uopp20/current
Year of Origin:1971
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:41
Publishing Cycle:Bimonthly
OA or Not:Not
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-07-25 , DOI: 10.1142/s2737416523500369
All-atom molecular dynamics simulations have been performed on mixtures of tetrabutylammonium chloride-based deep eutectic solvent and two cosolvents — methanol and acetonitrile. Water, a highly polar protic solvent, strongly interacts with the DES components. Herein, we have chosen methanol, a protic solvent but less polar than water, and acetonitrile, an aprotic solvent, to investigate the structural modifications in DES and new interactions arising after the addition of cosolvent based on both polarity and the presence or absence of labile hydrogen. Of the two cosolvents, methanol is found to affect the interactions present in DES significantly. Strong hydrogen bond interaction occurs between the chloride anion and methanol, leading to changes in the behavior of the mixture at the microscopic level. The self-diffusivity of components of the DES increases with the addition of methanol and acetonitrile; however, the increase is relatively more significant in the latter due to fewer average numbers of H-bonds. The amplitudes of the peaks of the structure factor decrease with an increase in the cosolvent concentration, thereby confirming that cosolvent affects the long-range correlations.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-07-17 , DOI: 10.1142/s2737416523420012
Hole-transporting materials (HTMs) have revolutionized the field of photovoltaics for solar cell devices. Herein, novel butterfly-shaped hole transport material (HTM) 2,7-DMPZ (R) containing twisted core unit is used to develop novel molecules (Q1–Q6) by fitting suitable donor groups at peripheral regions of 2,7-DMPZ. To investigate the power conversion efficiency (PCE) of Q1–Q6, different analyses, including optical, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), density of states (DOS), transition density of states (TDM), and charge transfer (CT) analysis are employed using various density functional theory (DFT) and time-dependent-DFT (TD-DFT) approaches. Excitation, binding, and reorganization energy along with open-circuit voltage of Q1–Q6 molecules are estimated. The UV–Visible study elucidates that these molecules exhibited redshifts (329–343nm) absorption higher and comparable with the R molecule (342nm). The HOMO–LUMO gap of Q1–Q6 (5.31–5.38eV) is also narrower than R (5.49eV), indicating that designed molecules can show higher charge transfer than R, which can ultimately produce higher PCE values. In case of hole reorganization energy, the hole mobilities are found more valuable than R. For charge transfer analysis, the Q6 molecule is complexed with PC61BM acceptor polymer that shows promising charge transfer between the Q6/PC61BM complex. All studies illustrate that proposed molecules (Q1–Q6) have a great capacity to further improve the optical and photovoltaic parameters when they will be used in efficient organic (as donors) and perovskite (as HTM) solar cells and can show higher performances than R. Therefore, these newly designed molecules (Q1–Q6) rerecommended to the experimentalists for the synthesis to be employed as donors in organic and as HTMs in perovskite solar cells applications.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-12-15 , DOI: 10.1142/s2737416523500096
In this study, geometries, electronic structure and first hyperpolarizability of metals doped 15-crown-5 (C5M) were explored through the density functional theory (DFT) method. Alkali metals (Li, Na, K) and silver (Ag) were placed inside and outside of the crown ether, respectively, to deliver three compounds designated as Li[C5M]Ag, Na[C5M]Ag and K[C5M]Ag. All designed complexes were optimized at singlet, triplet, quintet and septet states, where the singlet state was identified as the stable state. The influence of doping on C5M can be investigated by energy gap fluctuation and it was noted that the smallest energy gap (4.68eV) was exhibited by K[C5M]Ag among all the intentional complexes, in contrast to reference C5M (12.73eV). Moreover, the density of state (DOS), transition density matrix (TDM), noncovalent interaction (NCI), molecular electrostatic potential (MESP) and electron density distribution map (EDDM) analysis were implemented. Static isotropic polarizability values were observed in the range of 17.15×10−24–34.68×10−24 esu which were comparable to dynamic isotropic polarizability values; 17.18×10−24–35.40×10−24. Li[C5M]Ag revealed maximum first hyperpolarizability (β) of 45.96×10−30esu with the minimum transition energy (ΔE) of 2.93eV.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2023-02-20 , DOI: 10.1142/s2737416523500175
In recent years, scientists have become increasingly interested in finding high-efficacy, low-toxicity anti-tumor compounds. Combretastatin A-4 (CA-4) is supposed to be one of the materials that has excellent anti-tumor properties. This study intends to develop a more acceptable pathway and cross-coupling mechanism to resolve the contest between Negishi and Suzuki–Miyaura cross-coupling to form a combretastatin analogue A-4 by using the CAM-B3LYP-D3 theory level with DEF2-SVP basis set in the presence of N,N-dimethylformamide as a solvent. First, due to the experimental data for the formation of 4-methyl-4′-methoxybiphenyl in the Suzuki–Miyaura and Negishi reactions, two designated reactions were used to determine the 4-methyl-4′-methoxybiphenyl formation cycle. The mechanism for the progression of the regioselective compound 2-methoxy-5-(3-(3,4,5-trimethoxy phenyl) furan-2-yl) phenol via Suzuki–Miyaura and Negishi reactions can theoretically be reconciled with a more appropriate cross-coupling and pathway.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-11-18 , DOI: 10.1142/s2737416522500430
Human osteoclast-stimulating factor (OSF) induces osteoclast formation and bone resorption in osteoporosis by recruiting multiple signaling complexes with downstream partners. Protein contains a peptide-recognition Src homology 3 (SH3) domain that can recognize and bind class II linear motif P−1xxP+2x[K∕R]+4 to its partner proteins. The motif is defined by two prolines at positions −1 and +2, which are the primary anchor residues required for the domain recognition, and a positively charged amino acid at position +4, which is the secondary anchor residue and determines the binding orientation of the motif peptides on the domain surface. In this study, we systematically examined the intermolecular interaction of OSF SH3 domain with a high-affinity decapeptide segment derived from its partner protein Sam68 at structural and energetic levels. It was found that, in addition to the primary and secondary anchor residues, the residue at peptide position +1 is also important, which can form a π-stacking system (consisting of multiple cation-π or π–π stacking interactions) with its vicinal aromatic residues Phe23, Trp49 and Tyr65 of OSF SH3 domain, thus, largely stabilizing the domain–peptide complex. Here, we assigned the position +1 as the third anchor residue and investigated the stacking effect by systematically substituting the position +1 residue with six charged/aromatic amino acids (Arg, Lys, His, Phe, Tyr and Trp) and one neutral amino acid (Ala), as well as their impacts on the domain–peptide binding. A strong stacking effect was observed in association with charged/aromatic substitutions relative to neutral substitution, conferring substantial stability to the complex formation. A further fluorescence-based assay also substantiated the computational findings; the lysine and tyrosine substitutions (K+1 and Y+1) were observed to significantly and moderately improve peptide affinity by 4.7-fold and 1.4-fold relative to wild-type Sam68 decapeptide (R+1), respectively.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-10-25 , DOI: 10.1142/s2737416523500023
Somatic mutations in the isoenzymes of isocitrate dehydrogenases (IDHs) account for the pathogenesis of various malignancies including gliomas. To date, ivosidenib is the only FDA-approved drug candidate widely used to target mutated isocitrate dehydrogenase 1 (mIDH1). However, the impotence of the existing drug to evade the blood barrier remains an obstacle to harness ivosidenib as therapeutics against glioma. Thus, in this study, we elucidate a fragment-based drug discovery strategy to design novel lead molecules against the mIDH1 protein. Initially, a fragment library was constructed using 27 known mIDH1 inhibitors from the literature. The vast chemical classes of constructed library consisting of 1109 fragments were then used for breeding. A total of 18,000 breed compounds were generated and the resultant compounds were scrutinized based on the breed score (>12) and Tanimoto coefficient (Tc≥0.5). The binding affinity and the energetics of the resultant molecules (2069) were investigated using molecular docking and MM-GBSA calculations. Eventually, the compounds with higher affinity were included in the mutational analysis incorporating the second site mutations namely IDH1S280F and IDH1R119P. The bioavailability analysis and toxicity profiling were carried out for screened hybrid molecules. The pipeline of the integrated in-silico approach identified hybrid 209, hybrid 237 and hybrid 504 as the drug-like candidates against the mutational variants of mIDH1 protein. Interestingly, all three compounds exhibited greater binding affinity and better brain penetrating capability. The machine learning-based anti-cancerous sensitivity prediction tool affirmed the inhibitory effect of the resultant hits against various glioma cell lines. In the end, the structural stability of the screened molecules was examined using the molecular dynamic simulation study for a stipulated time of 100ns. Indeed, this evidence speculates that the identified hybrid molecules could serve as important leads for the management of glioma in the near future.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-10-13 , DOI: 10.1142/s2737416523400045
Due to their unique thermal and magnetic characteristics, gold-DNA nanoparticles have a wide spectrum of uses in pharmacology, drug delivery systems, treatment for cancer, and other disciplines. The current problem that analyzes the planar Poiseuille flow consists of gold nanoparticles with a typical fluid based on kerosene. The impact of mixed convection is considered in conjunction with the effects of radiative heat flow and thermo-diffusion (Soret). The numerical technique is utilized to solve the one-dimensional transformed equation for flow phenomena using the built-in MATLAB function bvp5c, with specific fixed values of relevant parameters adjusted. However, for different parameters that are either joint or unique, they are presented in both the surface and two-dimensional plots. It is observed that the particle concentration, as well as the resistive forces, favors greatly influencing the fluid velocity; nevertheless, raising the Peclet number also retards it owing to thermal conductivity retardation. The fluid concentration increases as the Reynolds number increases, but the shear rate decreases. Furthermore, in the conclusion section, the applications for the present research and future scope are discussed.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-09-15 , DOI: 10.1142/s2737416522500442
The development of an effective building blocks considered the boon in constructing highly efficient nonfullerene electron acceptors (NFEAs). The first theoretical design and investigation of environmental-friendly groups for changing potential end-capped electron acceptor molecules for high-performance environmental-friendly OSCs is proposed in this study. We developed BTT-based A–π–D–π–A (acceptor–bridge–core–bridge–acceptor) type, neoteric Bat-shaped environmental-friendly acceptor molecules (K1–K6) for the first time by replacing the electronegative –F group of BTT with four electron-withdrawing (–CN, –COOCH3, –NO2, –Cl) groups. K1–K6 has its exciton-binding energy (Eb), open-circuit voltage (Voc), frontier molecular orbital analysis (FMO), transition density matrix (TDM) analysis, electron and hole reorganization energy (λe, λh), density of state (DOS) graphs, and transition energy Ex values computed and compared to the recently proposed high-performance BTT molecule. According to the research, the photovoltaic, photo-physical and electrical applications of proposed molecules K1–K6 are comparable to those of R. When compared to reference R and proposed molecules, K6 tested to be the proverbial optoelectronic compound for OSCs due to its low Eg (2.05eV), lowest Ex (1.57eV), highest λ max values of 790.61nm in CHCl3, 0.95V value for Voc and comparable Eb (0.482eV). The superposition of orbitals and lucrative charge shift from the highest occupied molecular orbital (HOMO) (PTB7-Th) to the lowest unoccupied molecular orbital (LUMO) were verified by charge transfer study among the K6: PTB7-Th combine. As a result, the proposed molecules (K1–K6) with exceptional optoelectronic capabilities are suggested as the best harmless alternative materials for creating proficient and environmental-friendly OSCs.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-11-30 , DOI: 10.1142/s2737416523500060
Prostate carcinoma is one of the most commonly diagnosed visceral malignancies and the fifth leading cause of cancer-related mortality in males. Reportedly, a series of dietary lipids are identified as 1-cis-4-cis-pentadiene polyunsaturated fatty acids (PUFAs), which play a dominant role in prostate carcinogenesis. Four species of human lipoxygenases (LOXs), a family of nonheme iron-containing enzymes, mediate the deoxygenation of the aforementioned PUFAs. 15-LOX-1 in particular metabolizes the ω-6 lipids and generates certain metabolites (e.g., 13-(S)-hydroxyoctadecaenoic acid) which results in vascular homeostasis, cell proliferation and tissue differentiation in the prostate. Furthermore, in prostate cancer (PCa), the expression of 15-LOX-1 is elevated and positively correlated with the Gleason score of the tumor (an indicator of the disease severity). As membrane receptors, kinases and transcriptional factors are all affected by carcinogenic signals of 15-LOX-1, therapeutic agents that directly inhibit this enzyme can be advantageous in the treatment of PCa. To our knowledge, there are limited effective treatments for PCa, and there is no therapy for its metastatic condition. In this respect, 15-LOX-1, as an appropriate candidate for drug development, was subjected to homology modeling, phylogenic assessment, cross-docking analysis and molecular dynamics (MD) simulation to identify an eligible inhibiting agent amongst a library of 30 potential targeting compounds for PCa management.
Organic Preparations and Procedures International ( IF 1.184 ) Pub Date: 2022-09-15 , DOI: 10.1142/s2737416522300048
During the past decade, deep eutectic solvents (DESs), emerging as green, versatile and adjustable alternatives to traditional solvents, have attracted intensive interests and immense research in various research fields. Especially DESs show quite a remarkable potential dissolving capability, due to their ability to donate as well as accept protons and electrons. A thorough and deep understanding of the microstructure, interactions and dissolving mechanism within DESs plays a key role in acquiring a task-specific DES. Quantum chemistry (QC) calculations provide structure-property-function relationship based on the molecular description and make up for the limitations of the current experimental techniques, showing promises for DESs screening and design. This paper summarizes the current research involving QC calculations and combined experiments, on investigating the structure, physicochemical properties and dissolving capability of DESs from the macroscopic and microcosmic perspective. This paper highlights and discusses the dissolving mechanism of various compounds in DESs, covering the recent successes in applying QC calculations to select the appropriate DESs as dissolving media. Furthermore, a brief analysis of perspectives and challenges for the future research in this field is presented. It is expected that this paper will inspire the future development of DESs from synthesis design to various designated applications.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, ORGANIC 有机化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.20 | 46 | Science Citation Index Science Citation Index Expanded | Not |
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